Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on various studies, highlighting its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a quinazolin-4-ylthio moiety linked to a tetrahydrobenzo[b]thiophene framework. Its molecular formula is C19H22N2O2S, with a molecular weight of approximately 342.45 g/mol. The compound's unique structure contributes to its biological activity, particularly in targeting cancer cells.
Antitumor Activity
Numerous studies have evaluated the antitumor activity of related compounds with similar structures. For instance, a series of quinazolinone derivatives were synthesized and tested for their in vitro antitumor activity. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .
Table 1: Antitumor Activity of Related Compounds
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 23.2 | MCF-7 |
Compound B | 49.9 | A549 |
Ethyl Derivative | TBD | TBD |
The mechanisms by which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
- Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, showing promise as therapeutic agents .
Case Study 1: Breast Cancer Treatment
In a study focused on breast cancer, derivatives similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds effectively reduced cell viability and induced significant apoptotic markers after 48 hours of treatment .
Case Study 2: Lung Cancer Models
Another study evaluated the efficacy of quinazoline derivatives in A549 lung cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell proliferation and enhanced apoptotic activity compared to standard chemotherapy drugs .
Properties
IUPAC Name |
ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-28-22(27)18-15-9-5-7-11-17(15)30-21(18)25-19(26)13(2)29-20-14-8-4-6-10-16(14)23-12-24-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGKZPPOZYDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.